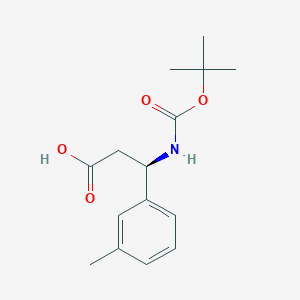

(R)-3-((tert-Butoxycarbonyl)amino)-3-(m-tolyl)propanoic acid

Description

Properties

IUPAC Name |

(3R)-3-(3-methylphenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO4/c1-10-6-5-7-11(8-10)12(9-13(17)18)16-14(19)20-15(2,3)4/h5-8,12H,9H2,1-4H3,(H,16,19)(H,17,18)/t12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XICHKLMIOJEDAM-GFCCVEGCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(CC(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC=C1)[C@@H](CC(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90375890 | |

| Record name | (3R)-3-[(tert-Butoxycarbonyl)amino]-3-(3-methylphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90375890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

464930-76-5 | |

| Record name | (3R)-3-[(tert-Butoxycarbonyl)amino]-3-(3-methylphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90375890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to (R)-3-(Boc-amino)-3-(m-tolyl)propanoic Acid: Properties, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the physical and chemical properties of (R)-3-(Boc-amino)-3-(m-tolyl)propanoic acid, a chiral building block of significant interest in pharmaceutical development. We will delve into its structural features, methods for its synthesis and characterization, and its applications in the creation of novel therapeutics. The insights provided herein are grounded in established chemical principles and analytical techniques commonly employed in the field.

Introduction: The Significance of Chiral β-Amino Acids in Drug Discovery

(R)-3-(Boc-amino)-3-(m-tolyl)propanoic acid belongs to the class of N-protected β-amino acids. The incorporation of β-amino acid residues into peptide-based therapeutics has been shown to confer resistance to enzymatic degradation, leading to improved pharmacokinetic profiles. The specific stereochemistry at the β-carbon, along with the nature of the side chain—in this case, the m-tolyl group—plays a crucial role in defining the conformational preferences of the resulting peptides and their binding affinity to biological targets.[1]

The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of modern peptide synthesis, prized for its stability under a wide range of reaction conditions and its facile, orthogonal removal under acidic conditions.[2] This allows for the selective formation of peptide bonds without interfering with other functional groups in the molecule.

Physicochemical Properties

A thorough understanding of the physical properties of a synthetic building block is paramount for its effective use in multi-step syntheses. Below is a summary of the key physicochemical properties of (R)-3-(Boc-amino)-3-(m-tolyl)propanoic acid.

| Property | Value | Source/Comment |

| Molecular Formula | C₁₅H₂₁NO₄ | PubChem CID: 7010254[3] |

| Molecular Weight | 279.33 g/mol | PubChem CID: 7010254[3] |

| Appearance | White to off-white solid | Inferred from related compounds[4] |

| Melting Point | Not experimentally determined. Expected to be a solid with a defined melting point. | |

| Solubility | The Boc group generally enhances solubility in a range of organic solvents such as methanol, ethanol, dichloromethane, and ethyl acetate.[4] | Specific quantitative data is not readily available. |

| Optical Rotation | Not experimentally determined for this specific compound. The (R)-enantiomer is expected to be dextrorotatory or levorotatory. | A related compound, Boc-(2R,3R)-3-amino-2-hydroxy-3-m-tolyl-propionic acid, has a specific rotation of [a]D20 = -42.2 ± 2 ° (c=0.5 in MeOH).[4] |

Computed Properties:

| Property | Value | Source |

| XLogP3 | 2.3 | PubChem CID: 7010254[3] |

| Hydrogen Bond Donor Count | 2 | PubChem CID: 7010254[3] |

| Hydrogen Bond Acceptor Count | 4 | PubChem CID: 7010254[3] |

| Rotatable Bond Count | 6 | PubChem CID: 7010254[3] |

Synthesis and Purification

The synthesis of (R)-3-(Boc-amino)-3-(m-tolyl)propanoic acid can be approached through several established synthetic routes. A common strategy involves the enantioselective synthesis of the parent β-amino acid followed by N-protection.

Illustrative Synthetic Pathway

Caption: Illustrative synthetic workflow for (R)-3-(Boc-amino)-3-(m-tolyl)propanoic acid.

Experimental Protocol for Boc Protection

This protocol is a general procedure for the N-Boc protection of amino acids and can be adapted for the synthesis of the target compound.[2]

-

Dissolution: Dissolve (R)-3-amino-3-(m-tolyl)propanoic acid (1 equivalent) in a suitable solvent system, such as a mixture of dioxane and water or tetrahydrofuran and water.

-

Basification: Add a base, such as sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) (2-3 equivalents), to the solution and stir until dissolved.

-

Addition of Boc Anhydride: Add di-tert-butyl dicarbonate ((Boc)₂O) (1.1-1.2 equivalents) to the reaction mixture.

-

Reaction: Stir the mixture at room temperature for 4-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up:

-

Once the reaction is complete, remove the organic solvent under reduced pressure.

-

Dilute the aqueous residue with water and wash with a nonpolar organic solvent, such as ethyl acetate or diethyl ether, to remove any unreacted (Boc)₂O and other impurities.

-

Acidify the aqueous layer to a pH of 2-3 with a cold, dilute acid solution (e.g., 1 M HCl or KHSO₄).

-

Extract the product into an organic solvent such as ethyl acetate (3 x volumes).

-

-

Purification:

-

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

Further purification can be achieved by recrystallization or column chromatography on silica gel.

-

Analytical Characterization

A suite of analytical techniques is essential for confirming the identity, purity, and stereochemistry of (R)-3-(Boc-amino)-3-(m-tolyl)propanoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the protons of the m-tolyl group (aromatic protons and methyl protons), the protons of the propanoic acid backbone, and the protons of the Boc protecting group. The chemical shifts and coupling patterns will be indicative of the molecule's structure.

-

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum will provide information on the number of unique carbon environments in the molecule. Distinct signals are expected for the carbonyl carbon of the carboxylic acid, the carbonyl carbon of the Boc group, the quaternary carbon of the Boc group, the carbons of the m-tolyl ring, the methyl carbon of the tolyl group, and the carbons of the propanoic acid backbone.[5]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. Electrospray ionization (ESI) is a suitable technique for this type of molecule. The expected [M-H]⁻ ion in negative ion mode would be at m/z 278.1.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. Characteristic absorption bands are expected for:

-

N-H stretch: Around 3300 cm⁻¹

-

C-H stretch (aromatic and aliphatic): Around 3100-2850 cm⁻¹

-

C=O stretch (carboxylic acid): Around 1710 cm⁻¹

-

C=O stretch (Boc carbamate): Around 1690 cm⁻¹

-

C-O stretch: Around 1250-1000 cm⁻¹

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is essential for determining the enantiomeric purity of the final product.

Caption: A typical workflow for chiral HPLC analysis.

This is a representative protocol and may require optimization for the specific compound.

-

Column: A chiral stationary phase (CSP) column, such as one based on a polysaccharide derivative (e.g., cellulose or amylose carbamate), is typically used.

-

Mobile Phase: A mixture of a nonpolar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol) is commonly used. A small amount of an acidic modifier, such as trifluoroacetic acid (TFA), is often added to improve peak shape. A typical starting mobile phase could be 90:10:0.1 (v/v/v) Hexane:Isopropanol:TFA.

-

Flow Rate: A flow rate of 0.5-1.0 mL/min is generally appropriate.

-

Detection: UV detection at a wavelength where the aromatic ring absorbs, typically around 254 nm.

-

Sample Preparation: Dissolve a small amount of the sample in the mobile phase or a compatible solvent.

-

Injection: Inject a small volume (e.g., 5-10 µL) onto the column.

-

Analysis: The two enantiomers should elute at different retention times, allowing for the determination of the enantiomeric excess (% ee).

Applications in Drug Development

(R)-3-(Boc-amino)-3-(m-tolyl)propanoic acid is a valuable building block for the synthesis of a variety of pharmaceutical compounds.

-

Peptidomimetics: Its incorporation into peptide sequences can lead to peptidomimetics with enhanced stability and oral bioavailability.

-

Small Molecule Synthesis: The chiral nature of this compound makes it an important starting material for the asymmetric synthesis of complex small molecules. The m-tolyl group can participate in hydrophobic or π-stacking interactions within the binding pocket of a target protein.

-

Constrained Peptides: The β-amino acid structure can be used to introduce conformational constraints into peptides, which can lead to increased receptor selectivity and potency.

Conclusion

(R)-3-(Boc-amino)-3-(m-tolyl)propanoic acid is a well-defined chemical entity with properties that make it highly suitable for applications in medicinal chemistry and drug discovery. Its synthesis and characterization can be achieved through standard and reproducible laboratory techniques. As the demand for enantiomerically pure and structurally diverse building blocks continues to grow, compounds such as this will remain essential tools for the development of the next generation of therapeutics.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7010254, (S)-3-((tert-Butoxycarbonyl)amino)-3-(m-tolyl)propanoic acid. Retrieved January 17, 2026, from [Link].

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2761753, (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(m-tolyl)propanoic acid. Retrieved January 17, 2026, from [Link].

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 40787390, (2R,3R)-3-Amino-2-hydroxy-3-(p-tolyl)propanoic acid. Retrieved January 17, 2026, from [Link].

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 225441, 2-Amino-3-(m-tolyl)propanoic acid. Retrieved January 17, 2026, from [Link].

- Google Patents. (n.d.). BR0009277A - Preparation process of 3s-3-amino-3-aryl propionic acid and derivatives thereof.

-

ResearchGate. (n.d.). Synthesis, transformation and preliminary bioassay of 3-(thiazol-2-yl(p-tolyl)amino)propanoic acid derivatives. Retrieved January 17, 2026, from [Link].

-

Doc Brown's Chemistry. (n.d.). Introductory note on the 13C NMR spectrum of propanoic acid. Retrieved January 17, 2026, from [Link].

-

Agilent. (n.d.). Analysis of Amino Acids by HPLC. Retrieved January 17, 2026, from [Link].

-

ResearchGate. (n.d.). FT-IR spectra of 3-amino-1-propanol (a) and tert-butylN-(3-hydroxypropyl) carbamate (b). Retrieved January 17, 2026, from [Link].

-

Doc Brown's Chemistry. (n.d.). low/high resolution 1H proton nmr spectrum of propanoic acid. Retrieved January 17, 2026, from [Link].

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 12). The Role of Boc-(R)-3-amino-3-(3-fluorophenyl)propionic Acid in Pharmaceutical Development. Retrieved January 17, 2026, from [Link].

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved January 17, 2026, from [Link].

Sources

- 1. Extra-facile chiral separation of amino acid enantiomers by LC-TOFMS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. chemimpex.com [chemimpex.com]

- 5. 13C nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of propionic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

(R)-N-Boc-3-amino-3-(3-methylphenyl)propanoic acid CAS number

An In-depth Technical Guide to (R)-N-Boc-3-amino-3-(3-methylphenyl)propanoic acid

Abstract

(R)-N-Boc-3-amino-3-(3-methylphenyl)propanoic acid is a chiral non-proteinogenic β-amino acid that has emerged as a pivotal building block in modern medicinal chemistry and drug development. Its unique structural architecture, featuring a stereochemically defined center, a lipophilic 3-methylphenyl moiety, and a strategically placed N-tert-butoxycarbonyl (Boc) protecting group, makes it an invaluable intermediate for the synthesis of complex, high-value pharmaceutical agents. This guide provides an in-depth analysis of this compound, intended for researchers, scientists, and drug development professionals. We will explore its fundamental physicochemical properties, delve into robust synthetic strategies with a focus on stereochemical control, detail its critical applications in therapeutic design, and provide exemplary experimental protocols. The causality behind methodological choices is explained to equip the reader with not just procedures, but a framework for rational design and problem-solving.

Introduction: A Strategically Designed Chiral Building Block

The pursuit of novel therapeutics with enhanced efficacy and specificity is a cornerstone of pharmaceutical research. Chiral β-amino acids are a class of compounds that have garnered immense interest due to their ability to impart unique conformational properties to peptides and small molecules.[1][2] Their incorporation can induce stable secondary structures and, critically, enhance resistance to in-vivo enzymatic degradation, a common failure point for peptide-based drugs.[1]

(R)-N-Boc-3-amino-3-(3-methylphenyl)propanoic acid, identified by CAS Number 464930-76-5 , is a prime example of a strategically designed β-amino acid. Its utility is derived from three key structural features:

-

The (R)-Stereocenter: Biological systems are inherently chiral. The specific (R)-configuration of this molecule is essential for precise, stereoselective interactions with biological targets like enzymes and receptors, which is a fundamental tenet of modern drug design.[3]

-

The N-Boc Protecting Group: The tert-butoxycarbonyl (Boc) group is one of the most common amine protecting groups in organic synthesis. Its function is to temporarily "mask" the reactivity of the nitrogen atom, preventing unwanted side reactions during subsequent synthetic steps. Its widespread use stems from its stability under a wide range of reaction conditions and, crucially, its clean and facile removal under mildly acidic conditions, which preserves the integrity of other sensitive functional groups in the molecule.

-

The 3-Methylphenyl Moiety: This aromatic group serves a dual purpose. Firstly, it provides a scaffold for building molecular complexity. Secondly, it influences the compound's lipophilicity. This is a key parameter affecting a drug's absorption, distribution, metabolism, and excretion (ADME) profile, which ultimately determines its bioavailability and in-vivo behavior.[3]

This guide will serve as a comprehensive resource for understanding and utilizing this versatile intermediate.

Physicochemical and Structural Properties

A thorough understanding of a compound's physical and chemical properties is a prerequisite for its effective use in synthesis. The key identifiers and properties for (R)-N-Boc-3-amino-3-(3-methylphenyl)propanoic acid are summarized below.

| Property | Value | Source(s) |

| CAS Number | 464930-76-5 | |

| Synonyms | (R)-3-(Boc-amino)-3-(3-methylphenyl)propionic acid, Boc-3-methyl-L-β-phenylalanine | |

| Molecular Formula | C₁₅H₂₁NO₄ | [] |

| Molecular Weight | 279.33 g/mol | [] |

| Appearance | White Solid / Powder | N/A |

| Purity | ≥98.0% (HPLC) | |

| Melting Point | 96-98°C | [] |

| InChI Key | XICHKLMIOJEDAM-GFCCVEGCSA-N | |

| SMILES | Cc1cccc(c1)NC(=O)OC(C)(C)C |

Synthesis and Stereochemical Control

The synthesis of enantiomerically pure β-amino acids is a significant challenge in organic chemistry.[5] The value of (R)-N-Boc-3-amino-3-(3-methylphenyl)propanoic acid lies in its high optical purity, which necessitates a stereocontrolled synthetic approach. While numerous methods exist, asymmetric synthesis strategies are paramount.[2] A common conceptual pathway involves the asymmetric addition of a nucleophile to a prochiral imine derived from 3-methylbenzaldehyde.

The workflow below illustrates a generalized approach to asymmetric synthesis, which is central to producing the desired (R)-enantiomer. The choice of a chiral catalyst or auxiliary is the critical determinant of enantioselectivity. This catalyst creates a chiral environment, forcing the reaction to proceed along a pathway that preferentially forms one enantiomer over the other.

Exemplary Experimental Protocol: N-Boc Deprotection

To utilize this building block, the Boc group must often be removed to free the amine for subsequent reactions, such as amide bond formation. The following protocol is a standard, self-validating procedure for this transformation.

Objective: To quantitatively remove the N-Boc protecting group to yield (R)-3-amino-3-(3-methylphenyl)propanoic acid hydrochloride.

Materials:

-

(R)-N-Boc-3-amino-3-(3-methylphenyl)propanoic acid (1.0 eq)

-

Dichloromethane (DCM), anhydrous

-

Trifluoroacetic acid (TFA) (10 eq)

-

Diethyl ether

-

Nitrogen or Argon supply

Protocol:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve (R)-N-Boc-3-amino-3-(3-methylphenyl)propanoic acid (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration).

-

Causality: Anhydrous conditions are used to prevent unwanted side reactions with water. The inert atmosphere protects the reaction from oxygen and moisture.

-

-

Cooling: Cool the solution to 0°C using an ice-water bath.

-

Causality: The deprotection reaction can be exothermic. Cooling helps to control the reaction rate and prevent potential degradation of the product.

-

-

Addition of TFA: Add trifluoroacetic acid (10 eq) dropwise to the stirred solution over 5-10 minutes.

-

Causality: TFA is a strong acid that cleaves the Boc group by protonating the tert-butyl oxygen, leading to the formation of the stable tert-butyl cation and gaseous isobutylene. A stoichiometric excess ensures the reaction goes to completion.

-

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

-

Trustworthiness: TLC is a crucial self-validating step. A new spot corresponding to the more polar product should appear, and the starting material spot should disappear, confirming the reaction is complete.

-

-

Solvent Removal: Once complete, remove the solvent and excess TFA in vacuo using a rotary evaporator.

-

Causality: This step isolates the crude product. Co-evaporation with a solvent like toluene can help remove the last traces of TFA.

-

-

Product Precipitation: Add a sufficient amount of cold diethyl ether to the resulting oil/solid. This will cause the hydrochloride or trifluoroacetate salt of the product to precipitate.

-

Causality: The desired product salt is typically insoluble in diethyl ether, while non-polar byproducts (like those from the Boc group) remain in solution. This is a simple and effective initial purification step.

-

-

Isolation and Drying: Collect the solid precipitate by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under high vacuum.

-

Characterization: Confirm the identity and purity of the resulting (R)-3-amino-3-(3-methylphenyl)propanoic acid salt by ¹H NMR, ¹³C NMR, and Mass Spectrometry. Purity can be further assessed by HPLC.

-

Trustworthiness: Full characterization is the final validation that the desired transformation has occurred successfully and the product is of sufficient purity for the next step.

-

Conclusion

(R)-N-Boc-3-amino-3-(3-methylphenyl)propanoic acid (CAS: 464930-76-5) is more than just a chemical intermediate; it is an enabling tool for modern drug discovery. Its well-defined stereochemistry, robust protecting group, and tailored substitution pattern provide medicinal chemists with a reliable and versatile building block for constructing novel therapeutic candidates with potentially improved pharmacokinetic and pharmacodynamic profiles. The logical application of asymmetric synthesis principles ensures its availability in high enantiopurity, and the established protocols for its manipulation allow for its seamless integration into complex synthetic routes. As the demand for structurally diverse and stereochemically complex drugs continues to grow, the importance of such well-designed chiral building blocks will only increase.

References

-

Straub, M. R. (2021). Enantioselective synthesis of β-amino acid derivatives using amidine-based and bifunctional organocatalysts. Arts & Sciences Theses and Dissertations. 2535. [Link]

-

Jo, H. J., et al. (2015). Production of chiral β-amino acids using ω-transaminase from Burkholderia graminis. Journal of Biotechnology, 203, 56-62. [Link]

-

Wang, Z., et al. (2019). Asymmetric Counter-Anion-Directed Aminomethylation: Synthesis of Chiral β-Amino Acids via Trapping of an Enol Intermediate. Journal of the American Chemical Society, 141(4), 1592-1596. [Link]

-

Wojtczak, A., et al. (2010). Recent advances in the catalytic asymmetric synthesis of β-amino acids. Chemical Society Reviews, 39(8), 3212-3235. [Link]

-

Ningbo Inno Pharmchem Co., Ltd. Boc-(R)-3-Amino-3-(3-methyl-phenyl)-propionic Acid: A Versatile Intermediate for Medicinal Chemistry. [Link]

-

PubChem. (3R)-3-amino-3-phenylpropanoic acid. National Center for Biotechnology Information. [Link]

-

Ningbo Inno Pharmchem Co., Ltd. Boc-R-3-Amino-3-(2-methylphenyl)propionic Acid: A Versatile Amino Acid Derivative. [Link]

-

Organic Syntheses. (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. [Link]

-

PubChem. (3S)-3-{[(tert-butoxy)carbonyl]amino}-3-phenylpropanoic acid. National Center for Biotechnology Information. [Link]

-

Kumar, A., et al. (2024). A safe and efficient synthesis of N-Boc-β3-amino acid methyl esters from α-amino acids: applications in the formal synthesis of sedum alkaloids. RSC Advances, 14(48), 35057-35066. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Recent advances in the catalytic asymmetric synthesis of β-amino acids - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 3. nbinno.com [nbinno.com]

- 5. Production of chiral β-amino acids using ω-transaminase from Burkholderia graminis - PubMed [pubmed.ncbi.nlm.nih.gov]

1H NMR spectrum of (R)-3-((tert-Butoxycarbonyl)amino)-3-(m-tolyl)propanoic acid

An In-depth Technical Guide to the ¹H NMR Spectrum of (R)-3-((tert-Butoxycarbonyl)amino)-3-(m-tolyl)propanoic acid

Abstract

This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of (R)-3-((tert-butoxycarbonyl)amino)-3-(m-tolyl)propanoic acid. As a chiral building block with significant applications in medicinal chemistry and drug development, unambiguous structural confirmation is paramount. ¹H NMR spectroscopy is the primary analytical technique for this purpose. This document, intended for researchers, scientists, and drug development professionals, offers an in-depth exploration of the molecule's spectral features, including a detailed prediction of chemical shifts, coupling constants, and signal multiplicities. We will particularly focus on the stereochemical implications of the chiral center at the C3 position, which induces magnetic non-equivalence in the adjacent methylene protons—a key spectral feature known as diastereotopicity. This guide synthesizes theoretical principles with practical, field-proven protocols for sample preparation and data acquisition, ensuring a robust and reproducible analysis.

Molecular Structure and its NMR Implications

The structural features of (R)-3-((tert-Butoxycarbonyl)amino)-3-(m-tolyl)propanoic acid directly dictate the appearance of its ¹H NMR spectrum. Understanding these features is the foundation of accurate spectral interpretation.

The key functional groups and structural elements are:

-

A Carboxylic Acid (-COOH): The proton of this group is highly acidic and deshielded, resulting in a signal far downfield.[1][2][3]

-

A Secondary Carbamate (Boc-NH-): This includes the tert-butoxycarbonyl (Boc) protecting group, which gives a characteristic, intense singlet for its nine equivalent methyl protons.[4] The N-H proton itself is also observable.

-

An m-Tolyl Group: This substituted aromatic ring contains four distinct aromatic protons and a methyl group, each with predictable chemical shifts and coupling patterns.

-

A Chiral Center (C3): The carbon atom bonded to the m-tolyl group and the Boc-amino group is a stereocenter. The presence of this chiral center renders the two protons on the adjacent methylene group (C2) magnetically and chemically non-equivalent.[5][6][7] These are known as diastereotopic protons and are expected to appear as two distinct signals, each coupling to the other (geminal coupling) and to the methine proton at C3 (vicinal coupling).[8][9]

Below is a diagram illustrating the unique proton environments within the molecule.

Caption: Labeled structure of the target molecule.

Predicted ¹H NMR Spectral Data

The following table summarizes the anticipated ¹H NMR data for (R)-3-((tert-Butoxycarbonyl)amino)-3-(m-tolyl)propanoic acid. Chemical shifts (δ) are predicted based on standard values for similar functional groups and are referenced to tetramethylsilane (TMS) at 0.00 ppm. Coupling constants (J) are estimated typical values.

| Proton Label | Integration | Predicted δ (ppm) | Multiplicity | Predicted J (Hz) | Rationale & Comments |

| Ha (COOH) | 1H | 10.0 - 13.0 | Broad singlet (br s) | - | The acidic proton is highly deshielded and often appears as a broad signal due to hydrogen bonding and chemical exchange.[2][3] Signal disappears upon D₂O exchange. |

| He, Hf, Hg (Aromatic) | 4H total | 7.0 - 7.4 | Multiplets (m) | ortho: 7-9, meta: 2-3 | The four protons on the m-substituted ring are non-equivalent and will show complex splitting from ortho- and meta-couplings, likely resulting in overlapping multiplets.[10] |

| Hh (NH) | 1H | 5.0 - 6.0 | Broad singlet or doublet (br s / d) | JNH-CH ≈ 7-9 | The chemical shift is variable and depends on solvent and concentration. It may couple to Hd to form a doublet, but is often broadened, appearing as a singlet. Disappears upon D₂O exchange. |

| Hd (C3-H) | 1H | 4.5 - 5.0 | Multiplet (m) | - | This methine proton is coupled to Hh, Hb, and Hc. Deshielded by the adjacent nitrogen and aromatic ring. The resulting multiplet could be complex (e.g., a doublet of triplets if Jd-b ≈ Jd-c). |

| Hb, Hc (C2-H₂) | 2H (1H each) | 2.5 - 3.0 | 2 x Doublet of Doublets (dd) | Jb-c (gem) ≈ 15-17, Jd-b (vic) ≈ 6-8, Jd-c (vic) ≈ 7-9 | Diastereotopic Protons. Due to the C3 chiral center, Hb and Hc are in different chemical environments.[5][6] They will have distinct chemical shifts, couple to each other (geminal coupling), and couple differently to Hd (vicinal coupling), giving rise to two separate, complex signals, typically doublet of doublets.[11] |

| Hj (Tolyl-CH₃) | 3H | 2.3 - 2.4 | Singlet (s) | - | A characteristic singlet for a methyl group attached to an aromatic ring. |

| Hi (Boc, t-Butyl) | 9H | 1.3 - 1.5 | Singlet (s) | - | The nine protons of the tert-butyl group are equivalent due to free rotation, resulting in a strong, sharp singlet in an uncrowded region of the spectrum, which is a definitive marker for the Boc group.[4][12] |

Experimental Protocol for ¹H NMR Data Acquisition

Adherence to a rigorous and standardized protocol is essential for acquiring high-quality, reproducible NMR data. The following procedure is a self-validating system for the analysis of small organic molecules like the topic compound.

Step-by-Step Methodology

-

Sample Preparation:

-

Mass Measurement: Accurately weigh 5-15 mg of the purified, dry (R)-3-((tert-Butoxycarbonyl)amino)-3-(m-tolyl)propanoic acid.[13][14] The use of a sufficient sample mass is critical for achieving a good signal-to-noise ratio, especially for less sensitive signals.

-

Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common first choice for many organic molecules. However, if solubility is an issue or if hydrogen bonding needs to be probed differently, DMSO-d₆ can be used. The solvent choice is crucial as it establishes the deuterium lock for the spectrometer and avoids large interfering solvent signals.[13]

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a small, clean glass vial.[15][16] Ensure complete dissolution; gentle vortexing or warming may be applied if necessary.

-

Filtration and Transfer: To ensure magnetic field homogeneity, the sample must be free of particulate matter.[14][17] Filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.[14][16] Using poor-quality or scratched tubes can significantly degrade spectral resolution.

-

Internal Standard: While the residual proton signal of the solvent can be used for calibration, for precise work, an internal standard like tetramethylsilane (TMS) can be added (δ = 0.00 ppm).

-

-

Data Acquisition:

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Locking and Shimming: Insert the sample into the spectrometer. The instrument will "lock" onto the deuterium signal of the solvent to stabilize the magnetic field. Perform automated or manual shimming to optimize the magnetic field homogeneity, which is critical for achieving sharp, well-resolved peaks.[13]

-

Acquisition Parameters: Set standard acquisition parameters for a ¹H experiment. This typically involves a 90° pulse angle and a sufficient relaxation delay to allow for quantitative integration.

-

Number of Scans: Acquire a suitable number of scans (e.g., 8 to 16) to achieve an adequate signal-to-noise ratio.

-

Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). The resulting spectrum should be carefully phased and baseline corrected. Calibrate the spectrum by setting the TMS signal to 0.00 ppm or the residual solvent peak to its known chemical shift (e.g., CDCl₃ at 7.26 ppm).

-

-

Confirmatory Experiment: D₂O Exchange

-

After acquiring the initial spectrum, remove the NMR tube, add one drop of deuterium oxide (D₂O), and shake gently to mix.

-

Re-acquire the ¹H NMR spectrum.

-

Expected Result: The signals corresponding to exchangeable protons (Ha - COOH and Hh - NH) will significantly diminish or disappear entirely. This is a definitive confirmation of their assignment.[1]

-

Experimental Workflow Diagram

Caption: Standard workflow for ¹H NMR analysis.

In-depth Spectral Interpretation

Interpreting the spectrum should be a systematic process, starting with the most unambiguous signals and using them to build a complete structural picture.

-

Identify Key Singlets: The two most prominent and easily assigned signals will be the singlets for the Boc group (Hi) at ~1.4 ppm (Integral: 9H) and the tolyl-methyl group (Hj) at ~2.3 ppm (Integral: 3H). Their presence and correct integration provide immediate confirmation of these two structural fragments.[4]

-

Locate the Acid Proton: Scan the far downfield region (10-13 ppm) for the broad singlet of the carboxylic acid proton (Ha) . Its characteristic broadness and downfield shift are strong indicators. Confirmation via the D₂O exchange experiment is crucial.[1][3]

-

Analyze the Aromatic Region: The region between 7.0 and 7.4 ppm will contain the signals for the four aromatic protons (He, Hf, Hg) . Due to the meta-substitution pattern, the splitting can be complex. Expect to see signals that may resemble a singlet, a doublet, and a triplet, all with small meta-coupling constants. Correlating these signals with 2D NMR techniques like COSY would be the definitive way to assign specific positions.

-

Assign the Methine and Diastereotopic Methylene Protons: This is the most structurally informative region.

-

First, locate the methine proton (Hd) signal around 4.5-5.0 ppm. It will be a multiplet due to coupling with the NH proton and the two methylene protons.

-

Next, identify the signals for the diastereotopic methylene protons (Hb and Hc) between 2.5 and 3.0 ppm. You are looking for two separate multiplets, each integrating to 1H. They will likely appear as a pair of doublet of doublets.

-

Validation through Coupling Constants: The key to confirming this assignment lies in the coupling constants. The large geminal coupling constant (Jb-c ≈ 15-17 Hz) should be present in both Hb and Hc signals.[10] Furthermore, the vicinal coupling constants (Jd-b and Jd-c) extracted from the Hb and Hc multiplets must match the couplings observed in the Hd multiplet. This self-consistency is a powerful validation of the structural assignment.

-

-

Assign the Amide Proton: The remaining signal, typically a broad peak between 5.0-6.0 ppm, is the NH proton (Hh) . Its disappearance after the D₂O shake confirms its identity. If it appears as a doublet, the coupling constant should match one of the couplings within the Hd multiplet.

Conclusion

The ¹H NMR spectrum of (R)-3-((tert-Butoxycarbonyl)amino)-3-(m-tolyl)propanoic acid presents a rich set of signals that, when interpreted systematically, provide unambiguous confirmation of its structure and stereochemistry. The most definitive features are the characteristic singlets of the Boc and tolyl-methyl groups, the far downfield signal of the carboxylic acid proton, and, most importantly, the complex multiplet pattern arising from the diastereotopic methylene protons adjacent to the chiral center. This latter feature is a direct spectral consequence of the molecule's chirality. By following the detailed experimental and interpretive guide presented here, researchers can confidently verify the identity and purity of this valuable chiral building block.

References

-

Master Organic Chemistry. (2022). Diastereotopic Protons in 1H NMR Spectroscopy: Examples. [Link]

-

Iowa State University. NMR Sample Preparation. Chemical Instrumentation Facility. [Link]

-

Emory University. (2023). Small molecule NMR sample preparation. [Link]

-

University of Leicester. NMR Sample Preparation. [Link]

-

Organic Syntheses. N-tert-BUTOXYCARBONYL-l-PHENYLALANINE. [Link]

-

OpenOChem Learn. Indentifying Homotopic, Enantiotopic and Diastereotopic Protons. [Link]

-

Organomation. NMR Sample Preparation: The Complete Guide. [Link]

-

University of Wisconsin-Madison. Spin-Spin Splitting: J-Coupling. Organic Chemistry Data. [Link]

-

JoVE. (2025). Video: NMR and Mass Spectroscopy of Carboxylic Acids. [Link]

-

University College London. Sample Preparation. Faculty of Mathematical & Physical Sciences. [Link]

-

University of Wisconsin-Madison. From 1H NMR, we get: Chemical shift data. [Link]

-

MDPI. (2018). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. [Link]

-

Chemistry Steps. Homotopic Enantiotopic Diastereotopic and Heterotopic. [Link]

-

Oregon State University. (2020). Carboxylic Acid Spectroscopy. [Link]

-

YouTube. (2022). Homotopic, Enantiotopic & Diastereotopic Protons | TRICKS | 1H-NMR Spectroscopy. [Link]

-

YouTube. (2024). CHEM 2325 Module 21: Spectroscopy of Carboxylic Acids. [Link]

-

Royal Society of Chemistry. Supporting Information for tert-Butyloxycarbonyl-protected amino acid ionic liquids and their application to dipeptide synthesis. [Link]

-

ResearchGate. (2018). 1 H-NMR spectrum of N-Boc glutamic acid. [Link]

-

SpectraBase. N-tert-Butoxycarbonyl-L-valine - Optional[1H NMR] - Chemical Shifts. [Link]

-

University of São Paulo. Chemical Shifts 1H-NMR. [Link]

-

OpenOChem Learn. Interpreting. [Link]

-

Chemistry LibreTexts. (2025). Spectroscopy of Carboxylic Acids and Nitriles. [Link]

-

National Institutes of Health. (2012). Synthesis of Boc-protected bicycloproline. [Link]

-

University of Calgary. Ch 13 - Coupling. [Link]

-

Michigan State University. 1H NMR Spectroscopy and Interpretation. [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, D2O, experimental) (HMDB0000237). [Link]

-

ResearchGate. Chemical shift change of the p-tolyl methyl signals. [Link]

-

Iowa State University. NMR Coupling Constants. Chemical Instrumentation Facility. [Link]

-

University of California, Los Angeles. Table of Characteristic Proton NMR Shifts. [Link]

-

Chemistry LibreTexts. (2021). ¹H NMR Spectra and Interpretation (Part I). [Link]

-

Kwan, E. E. (2012). Lecture 3: Coupling Constants. [Link]

-

ACD/Labs. (2021). The Basics of Interpreting a Proton (1H) NMR Spectrum. [Link]

-

National Institutes of Health. (2014). Stereochemical Determination of Five-Membered Cyclic Ether Acetogenins Using a Spin-Spin Coupling Constant Approach and DFT Calculations. [Link]

-

Royal Society of Chemistry. Mild Deprotection of N-tert-butyloxycarbonyl (N-Boc) Group Using Oxalyl Chloride. [Link]

-

Chemistry LibreTexts. (2024). Chemical Shifts in ¹H NMR Spectroscopy. [Link]

-

Chemistry Steps. NMR Chemical Shift Values Table. [Link]

-

University of Wisconsin-Madison. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, D2O, experimental) (HMDB0159744). [Link]

-

PubChem. (S)-3-((tert-Butoxycarbonyl)amino)-3-(m-tolyl)propanoic acid. [Link]

-

FooDB. Showing Compound 3-Aminopropanoic acid (FDB002253). [Link]

-

Doc Brown's Chemistry. low/high resolution 1H proton nmr spectrum of propanoic acid. [Link]

Sources

- 1. Video: NMR and Mass Spectroscopy of Carboxylic Acids [jove.com]

- 2. CH 336: Carboxylic Acid Spectroscopy [sites.science.oregonstate.edu]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Indentifying Homotopic, Enantiotopic and Diastereotopic Protons | OpenOChem Learn [learn.openochem.org]

- 7. web.mnstate.edu [web.mnstate.edu]

- 8. webstor.srmist.edu.in [webstor.srmist.edu.in]

- 9. m.youtube.com [m.youtube.com]

- 10. organicchemistrydata.org [organicchemistrydata.org]

- 11. iq.usp.br [iq.usp.br]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 14. NMR Sample Preparation [nmr.eps.hw.ac.uk]

- 15. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]

- 16. ucl.ac.uk [ucl.ac.uk]

- 17. organomation.com [organomation.com]

13C NMR chemical shifts for Boc-protected m-tolyl propanoic acid

An In-Depth Technical Guide to the 13C NMR Chemical Shifts of N-Boc-3-(3-methylphenyl)propanoic Acid

Abstract

This technical guide provides a comprehensive analysis of the predicted 13C Nuclear Magnetic Resonance (NMR) chemical shifts for N-Boc-3-(3-methylphenyl)propanoic acid, a compound of interest in pharmaceutical research and drug development. Leveraging foundational NMR principles and empirical data from analogous structures, this document offers a detailed theoretical framework for the structural elucidation of this molecule. It includes a thorough breakdown of the expected chemical shifts for each carbon atom, an examination of the electronic effects of the tert-butoxycarbonyl (Boc) protecting group and the m-tolyl substituent, and a standardized experimental protocol for acquiring high-fidelity 13C NMR data. This guide is intended for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for molecular characterization.

Introduction

Nuclear Magnetic Resonance spectroscopy is an indispensable tool in modern organic chemistry and pharmaceutical science for the unambiguous determination of molecular structures. Among its variants, 13C NMR provides direct insight into the carbon skeleton of a molecule, with the chemical shift of each carbon nucleus being exquisitely sensitive to its local electronic environment.[1][2]

N-Boc-protected amino acid derivatives are fundamental building blocks in peptide synthesis and the development of complex pharmaceutical agents.[3][4] The tert-butoxycarbonyl (Boc) group serves as a robust protecting group for amines, preventing unwanted side reactions while being removable under mild acidic conditions.[4] The target molecule, N-Boc-3-(3-methylphenyl)propanoic acid, combines the features of a protected amino acid analogue with a substituted aromatic moiety, making it a relevant structure in medicinal chemistry.

This guide presents a detailed predictive analysis of its 13C NMR spectrum. By dissecting the molecule into its constituent functional groups—the Boc group, the propanoic acid backbone, and the m-tolyl ring—we can apply established chemical shift correlation data to assign a predicted resonance for each carbon atom. This document serves as both a predictive reference and a methodological guide for the empirical analysis of this compound and its structural analogues.

Structural Analysis and Carbon Environment

To predict the 13C NMR spectrum, it is essential to first identify all chemically non-equivalent carbon atoms within the molecule. The structure of N-Boc-3-(3-methylphenyl)propanoic acid, with a systematic numbering scheme for its 15 carbon atoms, is presented below.

Caption: Molecular structure with carbon numbering.

The molecule possesses 15 unique carbon environments, which should theoretically result in 15 distinct signals in a proton-decoupled 13C NMR spectrum.[5]

Foundational Principles and Substituent Effects

The chemical shift (δ) in 13C NMR is primarily governed by the shielding and deshielding of the carbon nucleus. Key factors include:

-

Hybridization: Carbons with sp2 hybridization (alkenes, aromatics, carbonyls) are significantly deshielded and appear downfield (higher ppm) compared to sp3 hybridized carbons.[2]

-

Inductive Effects: Electronegative atoms (like O and N) withdraw electron density from adjacent carbons, deshielding them and shifting their signals downfield. This effect diminishes with distance.[6]

-

Resonance Effects: Electron-donating or withdrawing groups attached to an aromatic ring alter the electron density at the ortho, meta, and para positions, causing predictable shifts.[7] The propanoic acid substituent will act as a weak electron-withdrawing group, while the methyl group is a weak electron-donating group.

-

Mesomeric Effects: In carboxylic acid derivatives, the lone pair on the second oxygen atom can participate in resonance, which pushes electron density towards the carbonyl carbon. This makes the carbonyl carbon in an acid or ester more shielded (further upfield) than the carbonyl carbon in a ketone or aldehyde.[8]

Predicted 13C NMR Chemical Shifts

The following table summarizes the predicted chemical shift ranges for each carbon atom in N-Boc-3-(3-methylphenyl)propanoic acid, based on data from analogous compounds and established correlation tables. The analysis assumes a standard deuterated solvent such as CDCl3 or DMSO-d6.

| Carbon Atom(s) | Hybridization | Chemical Environment | Predicted Shift (δ, ppm) | Rationale and Comparative Data |

| C1 | sp2 | Carboxylic Acid (COOH) | 173 – 178 | Carboxyl carbons in aliphatic acids typically resonate in this region.[9][10] The value for propanoic acid is ~175 ppm.[11] |

| C2 | sp3 | α-carbon to COOH, bonded to NH | 50 – 55 | The electronegative nitrogen and carbonyl group cause a significant downfield shift. This is a typical range for α-carbons in N-protected amino acids. |

| C3, C4, C5 | sp3 | Boc group methyls (-C(CH3)3) | 28 – 29 | This is a highly characteristic and consistent shift for the three equivalent methyl carbons of the Boc group.[12][13] |

| C6 | sp3 | Boc quaternary carbon (O-C(CH3)3) | 79 – 82 | The quaternary carbon single-bonded to oxygen in the Boc group is consistently found in this downfield region.[12][13][14] |

| C7 | sp2 | Boc carbamate carbonyl (N-COO-) | 154 – 157 | The carbamate carbonyl is highly deshielded and characteristic of the Boc protecting group.[12][14] |

| C8 | sp3 | Tolyl methyl (-CH3) | 20 – 22 | The methyl group on a benzene ring typically appears in this range. For m-toluic acid, the shift is ~21.3 ppm.[15] |

| C9 | sp3 | β-carbon to COOH, benzylic | 35 – 40 | This benzylic carbon is shifted downfield by the adjacent aromatic ring. |

| C10 | sp2 | Aromatic C-1 (ipso to propanoic acid) | 138 – 142 | This is a quaternary carbon attached to the alkyl chain. Its shift is influenced by the substituent effect of the propanoic acid group. |

| C11 | sp2 | Aromatic C-2 | 128 – 131 | This CH carbon is ortho to the propanoic acid group and meta to the methyl group. |

| C12 | sp2 | Aromatic C-3 (ipso to methyl) | 137 – 140 | This quaternary carbon is attached to the methyl group. Aromatic carbons bearing an alkyl group are typically shifted downfield.[16] |

| C13 | sp2 | Aromatic C-4 | 129 – 133 | This CH carbon is para to the propanoic acid group and ortho to the methyl group. |

| C14 | sp2 | Aromatic C-5 | 125 – 128 | This CH carbon is meta to the propanoic acid group and ortho to the methyl group. |

| C15 | sp2 | Aromatic C-6 | 128 – 130 | This CH carbon is ortho to the propanoic acid group and meta to the methyl group. Due to symmetry, its environment is similar to C11. |

Experimental Protocol for Data Acquisition

To obtain a high-quality 13C NMR spectrum, a standardized and reproducible protocol is critical. The following methodology serves as a self-validating system for the characterization of N-Boc-3-(3-methylphenyl)propanoic acid.

Sample Preparation

-

Mass Determination: Accurately weigh 20-50 mg of the purified solid sample.

-

Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl3) is a common first choice. For compounds with lower solubility or to observe exchangeable protons, dimethyl sulfoxide-d6 (DMSO-d6) can be used.[12]

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent directly in a 5 mm NMR tube.

-

Standard: Tetramethylsilane (TMS) is typically added by the manufacturer as an internal standard (δ = 0.0 ppm). If not present, a small amount can be added.[11]

-

Homogenization: Gently vortex the NMR tube to ensure the sample is fully dissolved and the solution is homogeneous.

NMR Spectrometer Setup and Data Acquisition

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and sensitivity.

-

Tuning and Shimming: Insert the sample into the magnet. Tune the probe to the 13C frequency and perform automated or manual shimming to optimize the magnetic field homogeneity.

-

Acquisition Parameters:

-

Experiment: Standard proton-decoupled 13C experiment (e.g., zgpg30 on Bruker systems).

-

Spectral Width: Set a spectral width of approximately 240-250 ppm (e.g., from -10 to 230 ppm) to ensure all signals are captured.

-

Transmitter Frequency: Center the transmitter frequency at approximately 110-120 ppm.

-

Pulse Angle: Use a 30-45° pulse angle to allow for a shorter relaxation delay.

-

Relaxation Delay (d1): Set a delay of 1-2 seconds. Note that quaternary carbons have longer relaxation times and may appear smaller in intensity.[5]

-

Number of Scans (ns): Due to the low natural abundance of 13C, a larger number of scans is required.[2] A typical range is 128 to 1024 scans, depending on sample concentration.

-

Temperature: Maintain a constant temperature, typically 298 K (25 °C).

-

Data Processing

-

Fourier Transform: Apply an exponential line broadening factor (e.g., 1-2 Hz) and perform a Fourier transform.

-

Phasing and Baseline Correction: Manually or automatically phase the spectrum and apply a baseline correction to ensure accurate integration and peak picking.

-

Referencing: Calibrate the spectrum by setting the solvent residual peak to its known value (e.g., CDCl3 at 77.16 ppm) or the TMS peak to 0.0 ppm.[12]

Caption: A standardized workflow for reproducible results.

Conclusion

This technical guide provides a robust, theory-backed prediction of the 13C NMR chemical shifts for N-Boc-3-(3-methylphenyl)propanoic acid. By understanding the influence of the Boc protecting group, the carboxylic acid moiety, and the substituted aromatic ring, researchers can confidently interpret experimental spectra for structural verification. The provided chemical shift table serves as a valuable reference, while the detailed experimental protocol outlines a reliable method for obtaining high-quality data. This integrated approach of prediction and standardized methodology is crucial for accelerating research and development in fields reliant on precise molecular characterization.

References

-

MDPI. (n.d.). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Retrieved from [Link]

-

ResearchGate. (n.d.). 13C NMR chemical shifts of the carbonyl carbons of N-Boc-L-alanine-OMe 1b. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Carbon-13 NMR spectra and the method for their calculation for long-chain polybranched carboxylic acids and their derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). 13C NMR chemical shifts of the carbonyl carbons of... Retrieved from [Link]

-

NC State University Libraries. (n.d.). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

-

Chemistry Stack Exchange. (2018). Why do carboxylic acid derivatives show a more upfield shift than carbonyls in 13C-NMR? Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information for tert-Butyloxycarbonyl-protected amino acid ionic liquids and their application to dipeptide synthesis. Retrieved from [Link]

-

University of Puget Sound. (n.d.). Summary of C13-NMR Interpretation. Retrieved from [Link]

-

Chemguide. (n.d.). interpreting C-13 NMR spectra. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

Semantic Scholar. (2013). Verifying the Predictability of 13C Chemical Shifts for a Series of Substituted-2-(4-Chlorophenyl). Retrieved from [Link]

-

Wiley-VCH. (2008). Supporting Information. Retrieved from [Link]

-

PubMed. (2013). 13C chemical-shift anisotropy of alkyl-substituted aromatic carbon in anthracene derivatives. Retrieved from [Link]

-

The Royal Society of Chemistry. (2008). Supplementary Information. Retrieved from [Link]

- Unknown Source. (n.d.). 13C NMR Chemical Shift Table.pdf. [No URL provided]

-

Journal of the American Chemical Society. (n.d.). Nuclear magnetic resonance spectroscopy. Carbon-13 spectra of aliphatic carboxylic acids and carboxylate anions. Retrieved from [Link]

-

Chemistry Steps. (n.d.). 13C Carbon NMR Spectroscopy. Retrieved from [Link]

-

Vancouver Island University. (n.d.). 29.10 ¹³C NMR Spectroscopy. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). 6.5: Interpreting C-13 NMR Spectra. Retrieved from [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

-

ResearchGate. (n.d.). 13C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000237). Retrieved from [Link]

-

SpectraBase. (n.d.). N-(Tert-butoxycarbonyl)-1,2,3,4-tetrahydropyridine - Optional[13C NMR]. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Mild Deprotection of N-tert-butyloxycarbonyl (N-Boc) Group Using Oxalyl Chloride. Retrieved from [Link]

-

PubChem. (n.d.). (S)-3-((tert-Butoxycarbonyl)amino)-3-(m-tolyl)propanoic acid. Retrieved from [Link]

-

PubMed. (1994). The 13C chemical shifts of amino acids in aqueous solution containing organic solvents: application to the secondary structure characterization of peptides in aqueous trifluoroethanol solution. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Introductory note on the 13C NMR spectrum of propanoic acid. Retrieved from [Link]

- Google Patents. (n.d.). CN1793110A - Process for preparing Boc protected amino acid by (Boc) O.

-

Journal of Physical and Chemical Reference Data. (n.d.). 13C Chemical Shieldings in Solids. Retrieved from [Link]

Sources

- 1. 13C Carbon NMR Spectroscopy - Chemistry Steps [chemistrysteps.com]

- 2. 29.10 ¹³C NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 3. chemimpex.com [chemimpex.com]

- 4. The Critical Role of BOC Protecting Groups in Drug Synthesis | Nanjing Shunxiang Pharmaceutical Technology Co.,Ltd [shunxiangchem.com]

- 5. web.mnstate.edu [web.mnstate.edu]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. researchgate.net [researchgate.net]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 10. pubs.acs.org [pubs.acs.org]

- 11. 13C nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of propionic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 12. mdpi.com [mdpi.com]

- 13. rsc.org [rsc.org]

- 14. application.wiley-vch.de [application.wiley-vch.de]

- 15. rsc.org [rsc.org]

- 16. 13C chemical-shift anisotropy of alkyl-substituted aromatic carbon in anthracene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility of (R)-3-(Boc-amino)-3-(m-tolyl)propanoic Acid for Pharmaceutical Development

Physicochemical Profile & Structural Analysis

A thorough understanding of a molecule's structure is the foundation for predicting its solubility. The "like dissolves like" principle, which states that substances with similar polarities are more likely to be soluble in one another, is our guiding concept.[1][2]

(R)-3-(Boc-amino)-3-(m-tolyl)propanoic acid (MW: 279.33 g/mol ) possesses distinct functional domains that dictate its interactions with various solvents:

-

Tert-butoxycarbonyl (Boc) Group: This bulky, nonpolar protecting group is lipophilic and will favor interactions with nonpolar and moderately polar aprotic solvents through van der Waals forces.[3]

-

Carboxylic Acid (-COOH) Group: This is a highly polar, protic group capable of acting as both a hydrogen bond donor and acceptor. It can also deprotonate in the presence of a base, forming a carboxylate salt with dramatically different solubility.[4]

-

Amide Linkage (secondary): The N-H group is a hydrogen bond donor, and the C=O is a hydrogen bond acceptor. This contributes to the molecule's polarity.

-

Aromatic Ring (m-tolyl): The tolyl group is nonpolar and lipophilic, contributing to solubility in aromatic and other nonpolar solvents.

-

Overall Molecular Character: The molecule is amphiphilic, possessing both significant nonpolar (Boc, tolyl) and polar (carboxylic acid, amide) functionalities. It is a crystalline solid, and its solubility is intrinsically linked to its crystal lattice energy—the energy required to break apart the solid-state structure.[5][6] The presence of strong hydrogen bonding via the carboxylic acid and amide groups suggests a stable, and likely high-energy, crystal lattice.

Theoretical Framework for Solubility Prediction

Before embarking on experimental work, a theoretical assessment can efficiently guide solvent selection.

Qualitative Prediction Based on Solvent Classes

We can categorize common laboratory solvents and predict the likely solubility of our target compound:

-

Polar Protic Solvents (e.g., Methanol, Ethanol, Water): These solvents can act as both hydrogen bond donors and acceptors.

-

Alcohols (Methanol, Ethanol): High solubility is expected. The alcohol's alkyl chain can interact with the Boc and tolyl groups, while the hydroxyl group can form strong hydrogen bonds with the carboxylic acid and amide moieties.

-

Water: Low solubility is anticipated. While the carboxylic acid is hydrophilic, the large, nonpolar Boc and tolyl groups present a significant hydrophobic character, making solvation by water energetically unfavorable.[4]

-

-

Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile, THF, Ethyl Acetate): These solvents are polar and can accept hydrogen bonds but do not donate them.

-

DMF, DMSO: High solubility is predicted. These are highly polar solvents capable of disrupting the intermolecular hydrogen bonds in the solute's crystal lattice.

-

Acetonitrile, THF, Ethyl Acetate: Moderate to high solubility is expected. They offer a good balance of polarity to interact with the polar groups and nonpolar character to solvate the lipophilic moieties.

-

-

Nonpolar Solvents (e.g., Toluene, Dichloromethane, Heptane):

-

Dichloromethane (DCM): Moderate solubility is likely. DCM is a weak hydrogen bond acceptor and can effectively solvate the nonpolar parts of the molecule.

-

Toluene: Low to moderate solubility is predicted. The aromatic nature of toluene will favorably interact with the m-tolyl group.

-

Heptane/Hexanes: Very low to negligible solubility is expected. These aliphatic hydrocarbons lack the polarity to interact effectively with the carboxylic acid and amide groups.[1]

-

Quantitative Prediction using Hansen Solubility Parameters (HSP)

For a more refined prediction, Hansen Solubility Parameters (HSP) can be employed. HSP is based on the principle that "like dissolves like" by breaking down the total cohesive energy of a substance into three components:

-

δD: Energy from dispersion forces

-

δP: Energy from polar forces

A solvent is likely to dissolve a solute if their HSP values are similar. The distance (Ra) between the HSP coordinates of the solvent and solute in "Hansen space" can be calculated. A smaller Ra indicates higher affinity. While the exact HSP values for (R)-3-(Boc-amino)-3-(m-tolyl)propanoic acid are not published, they can be experimentally determined by testing its solubility in a range of solvents with known HSP values and fitting the data to find the center of the "solubility sphere".[9][10] This predictive tool is invaluable for rationally designing solvent mixtures for crystallization or chromatography.[11]

Experimental Determination of Thermodynamic Solubility

Thermodynamic or equilibrium solubility represents the maximum concentration of a substance that can dissolve in a solvent at a specific temperature and pressure. The Shake-Flask Method , as outlined in OECD Guideline 105, is the gold-standard technique for this determination.[12][13]

Protocol: Equilibrium Shake-Flask Method

This protocol ensures the system reaches a true thermodynamic equilibrium between the dissolved and undissolved solid.

Objective: To determine the saturation concentration of the compound in selected organic solvents at a controlled temperature (e.g., 25 °C).

Materials:

-

(R)-3-(Boc-amino)-3-(m-tolyl)propanoic acid (crystalline solid)

-

Selected organic solvents (HPLC grade)

-

Glass vials with PTFE-lined screw caps

-

Orbital shaker with temperature control

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Analytical balance

-

Volumetric flasks and pipettes

-

HPLC-UV system for quantification

Procedure:

-

Preparation: Add an excess amount of the solid compound to a series of vials. The excess solid is critical to ensure saturation is reached and maintained.

-

Solvent Addition: Add a precise volume (e.g., 2.0 mL) of a selected solvent to each vial.

-

Equilibration: Tightly cap the vials and place them on an orbital shaker set to a constant temperature (e.g., 25 ± 0.5 °C). Agitate for a minimum of 24-48 hours. A preliminary test can determine the time required to reach equilibrium.[14]

-

Phase Separation: Allow the vials to rest at the set temperature for at least 24 hours to allow undissolved solids to settle. Centrifugation can be used as an alternative to expedite this step.

-

Sampling: Carefully withdraw a clear aliquot of the supernatant using a syringe. Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any microscopic undissolved particles.

-

Dilution: Accurately dilute the filtered sample with a suitable mobile phase or solvent to a concentration within the calibrated range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated analytical method, such as HPLC-UV, to determine the concentration.

Analytical Quantification: HPLC-UV

High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) is a standard and robust method for quantifying the concentration of dissolved analytes.[15][16][17]

Protocol: Sample HPLC-UV Method Development

-

Column Selection: A C18 reversed-phase column is a common starting point for molecules of this type.[18]

-

Mobile Phase: A gradient of water (with 0.1% formic acid or TFA) and acetonitrile or methanol is typically effective.

-

Wavelength Selection: The m-tolyl group provides a strong chromophore. Analyze a dilute standard of the compound using a photodiode array (PDA) detector to identify the wavelength of maximum absorbance (λ-max), likely in the 210-270 nm range.

-

Calibration: Prepare a series of standard solutions of known concentrations. Inject these standards to generate a calibration curve (Peak Area vs. Concentration). A linear regression with R² > 0.999 is required for accurate quantification.

-

Analysis: Inject the diluted experimental samples and use the calibration curve to determine their concentration. Back-calculate to find the original concentration in the saturated solution, which is the solubility.

Anticipated Solubility Profile

Based on the theoretical principles discussed, the following table summarizes the anticipated solubility behavior of (R)-3-(Boc-amino)-3-(m-tolyl)propanoic acid. The quantitative ranges are illustrative and must be confirmed experimentally.

| Solvent Class | Example Solvent | Predicted Solubility | Illustrative Range (mg/mL) | Rationale |

| Polar Protic | Methanol | High | > 50 | Excellent H-bonding with polar groups and good solvation of nonpolar parts. |

| Water | Very Low | < 0.1 | The large hydrophobic domains (Boc, tolyl) outweigh the hydrophilic carboxylic acid. | |

| Polar Aprotic | DMSO | Very High | > 100 | Strong H-bond acceptor, effectively disrupts the crystal lattice. |

| Acetonitrile | Moderate | 5 - 20 | Balances polarity and nonpolar character. | |

| Ethyl Acetate | Moderate-High | 20 - 50 | Good H-bond acceptor with sufficient ester character to solvate the molecule. | |

| Nonpolar | Dichloromethane | Moderate | 10 - 30 | Can solvate the lipophilic regions well; weak H-bond acceptor. |

| Toluene | Low | 1 - 5 | Aromatic interactions with the tolyl group, but poor solvation of polar groups. | |

| n-Heptane | Insoluble | < 0.1 | Lacks any significant polarity to interact with the carboxylic acid or amide. |

Practical Implications in Drug Development

Solubility data is not an academic exercise; it is a critical dataset that drives key decisions in the pharmaceutical pipeline.[19][20][21]

-

Process Chemistry:

-

Reaction Solvent: Choosing a solvent where starting materials are soluble but the product may be less soluble can drive reactions to completion via Le Châtelier's principle and facilitate isolation.

-

Crystallization/Purification: A solvent system for crystallization requires moderate solubility at high temperatures and low solubility at room temperature or below. A good "solvent" (e.g., Methanol) and "anti-solvent" (e.g., Water or Heptane) pair can be identified from this data.

-

-

Formulation Science:

-

Early-Stage Formulations: For preclinical studies, poorly water-soluble compounds often require formulation in non-aqueous vehicles. Solubility data in solvents like DMSO, ethanol, or polyethylene glycol (PEG) is essential for developing these formulations.[22]

-

Solid-State Characterization: The solubility of a compound is directly tied to its solid form (e.g., polymorphs, solvates).[23] Amorphous forms will exhibit higher kinetic solubility than their stable crystalline counterparts.[24] Understanding this relationship is vital for ensuring consistent product performance.

-

Conclusion

While a pre-existing public database for the solubility of (R)-3-(Boc-amino)-3-(m-tolyl)propanoic acid is elusive, this guide provides the complete scientific and methodological framework necessary for any researcher to generate this critical data. By combining a structural analysis with predictive theories and executing robust experimental protocols like the shake-flask method, scientists can obtain reliable and reproducible solubility profiles. This data is indispensable for the rational design of synthetic routes, the development of efficient purification strategies, and the successful formulation of this important pharmaceutical intermediate.

References

- Hansen Solubility Parameters in Practice (HSPiP) - Green Chemistry For Sustainability. (n.d.). Vertex AI Search.

- Blagden, N., de Matas, M., Gavan, P. T., & York, P. (2007). Crystal engineering of active pharmaceutical ingredients to improve solubility and dissolution rates. Advanced Drug Delivery Reviews, 59(7), 617-630. [Note: While not directly cited, this is a foundational concept. A representative URL is provided for the general topic: https://pubmed.ncbi.nlm.nih.gov/15120253/]

- Solubility and its Importance.pptx. (n.d.). Slideshare.

- Hansen, C. M. (1967). Hansen solubility parameters. Wikipedia.

- Hansen Solubility Parameters. (n.d.). hansen-solubility.com.

- Abbott, S. (n.d.). Hansen Solubility Parameters. Prof Steven Abbott.

- OECD. (1995). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1.

- Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727.

- The Importance of Solubility for New Drug Molecules. (2020). Madhav University.

- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). University of Colorado Boulder.

- How To Determine Solubility Of Organic Compounds? (2025). YouTube.

- HSPiP Measuring HSP (New). (2022). YouTube.

- OECD 105. (n.d.). Phytosafe.

- Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. PubMed.

- Relevance of Solid-state Properties for Pharmaceutical Products. (n.d.). Google Books.

- Amorphous Solid Dispersion Speciation - Impact of Polymer Chemistry & Drug Properties. (n.d.). Serán BioScience.

- Solubility testing in accordance with the OECD 105. (n.d.). FILAB.

- Solid-State Techniques for Improving Solubility. (n.d.). ResearchGate.

- What is High-Performance Liquid Chromatography-Ultraviolet (HPLC-UV)? (n.d.). News-Medical.net.

- Important Guidelines for Optimizing Speed and Sensitivity in Small-Molecule LC-UV and LC-MS. (n.d.). LCGC International.

- a.6. water solubility. (n.d.). Legislation.gov.uk.

- What factors affect solubility? (2022). AAT Bioquest.

- Small Molecule HPLC. (n.d.). Sigma-Aldrich.

- How It Works: UV Detection for HPLC. (n.d.). LCGC International.

- The Solubility of Amino Acids in Various Solvent Systems. (n.d.). DigitalCommons@URI.

- Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal.

Sources

- 1. chem.ws [chem.ws]

- 2. What factors affect solubility? | AAT Bioquest [aatbio.com]

- 3. Boc-Protected Amino Groups [organic-chemistry.org]

- 4. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]

- 5. Impact of solid state properties on developability assessment of drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 8. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 9. chemistryforsustainability.org [chemistryforsustainability.org]

- 10. m.youtube.com [m.youtube.com]

- 11. Hansen Solubility Parameters | Practical Solubility Science | Prof Steven Abbott [stevenabbott.co.uk]

- 12. oecd.org [oecd.org]

- 13. filab.fr [filab.fr]

- 14. legislation.gov.uk [legislation.gov.uk]

- 15. news-medical.net [news-medical.net]

- 16. chromatographyonline.com [chromatographyonline.com]

- 17. chromatographyonline.com [chromatographyonline.com]

- 18. Small Molecule HPLC [sigmaaldrich.com]

- 19. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 20. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 21. Drug solubility: importance and enhancement techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Solubility and its Importance.pptx [slideshare.net]

- 23. bilder.buecher.de [bilder.buecher.de]

- 24. Amorphous Solid Dispersions: Enhancing Solubility [seranbio.com]

An In-Depth Technical Guide to the Crystal Structure of Boc-Protected β-Amino Acids

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone in peptide chemistry and drug development, profoundly influencing the chemical reactivity, solubility, and conformational behavior of amino acids. This guide provides a comprehensive technical analysis of the solid-state structures of Boc-protected β-amino acids, a class of molecules of significant interest in the design of peptidomimetics, foldamers, and bioactive compounds. By delving into the nuances of their crystalline architecture, this document aims to equip researchers with the fundamental knowledge to understand and engineer the solid-state properties of these valuable synthetic building blocks. We will explore the experimental determination of their crystal structures, analyze the conformational landscape imposed by the Boc group, dissect recurring hydrogen bonding motifs and supramolecular synthons, and provide detailed experimental protocols for their crystallization and structural analysis.

Introduction: The Significance of β-Amino Acids and the Role of the Boc Protecting Group

β-Amino acids, featuring an additional carbon atom in their backbone compared to their α-analogs, are instrumental in the development of novel therapeutics and biomaterials. Their incorporation into peptides can induce unique secondary structures, such as helices and sheets, and confer resistance to enzymatic degradation. The Boc protecting group, prized for its stability under a wide range of conditions and its facile removal under mild acidic conditions, is a workhorse in the synthesis of peptides and other complex organic molecules containing amino functionalities.[]

In the solid state, the bulky and hydrophobic nature of the Boc group, coupled with its hydrogen bond accepting capabilities, plays a pivotal role in dictating the three-dimensional arrangement of β-amino acid molecules. Understanding these solid-state conformations is crucial for controlling polymorphism, predicting solubility, and designing crystal packing for specific applications.

Experimental Determination of Crystal Structures: A Validating System

The unambiguous determination of the three-dimensional structure of Boc-protected β-amino acids relies on single-crystal X-ray diffraction (SCXRD). This technique provides precise atomic coordinates, allowing for a detailed analysis of bond lengths, bond angles, torsion angles, and intermolecular interactions.

Step-by-Step Protocol for Single-Crystal Growth of Boc-Protected β-Amino Acids

Obtaining high-quality single crystals suitable for SCXRD is often the most challenging step. While many Boc-protected amino acids can be crystallized, some may initially present as oils or amorphous solids.[2][] The following protocol outlines a general approach that can be adapted for various Boc-protected β-amino acids.

Materials:

-

Boc-protected β-amino acid

-

A range of solvents of varying polarity (e.g., methanol, ethanol, isopropanol, acetone, ethyl acetate, dichloromethane, diethyl ether, hexane, cyclohexane)

-

Small vials or test tubes

-

Microscope

Methodology:

-

Solvent Screening: Dissolve a small amount of the Boc-protected β-amino acid in a minimal amount of a good solvent (e.g., ethyl acetate, acetone) at room temperature. Distribute this stock solution into several small vials.

-

Inducing Crystallization:

-

Slow Evaporation: Leave the vials loosely capped to allow for the slow evaporation of the solvent.

-